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Compound of Interest

Compound Name: 5-bromo-N-methylpyrazin-2-amine

Cat. No.: B1371637

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N-methylpyrazin-
2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted
Pyrazine

5-bromo-N-methylpyrazin-2-amine is a substituted pyrazine, a class of nitrogen-containing
heterocyclic compounds of significant interest in medicinal chemistry. Heterocyclic scaffolds are
foundational to a vast number of pharmaceuticals, with over 85% of biologically active
molecules containing such structures.[1] The specific arrangement of substituents on the
pyrazine ring—a bromine atom, a secondary amine, and the pyrazine nitrogens—creates a
unique electronic and steric profile. This profile dictates the molecule's behavior in biological
systems, influencing everything from its ability to dissolve in physiological fluids to its
interaction with therapeutic targets.

A comprehensive understanding of the physicochemical properties of 5-bromo-N-
methylpyrazin-2-amine is therefore not merely an academic exercise; it is a critical
prerequisite for its rational application in drug discovery and development. These properties
govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential
drug candidate, directly impacting its efficacy, safety, and formulation.[2] This guide provides a
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detailed examination of these core properties, the experimental methodologies for their
determination, and their implications for research.

Core Molecular and Physicochemical Profile

The fundamental identity and key computed properties of 5-bromo-N-methylpyrazin-2-amine
provide a foundational dataset for any research endeavor. These values, summarized below,
are essential for initial computational modeling, analytical method development, and
preliminary assessment of the compound's drug-like characteristics.

Property Value Source

5-bromo-N-methylpyrazin-2-

IUPAC Name _ [3]
amine

CAS Number 446286-92-6 [3]

Molecular Formula CsHeBrNs [3]

Molecular Weight 188.03 g/mol [3]

Canonical SMILES CNC1=CN=C(C=N1)Br [3]
GJIVFQZGJWPCJSP-

InChlKey [3]
UHFFFAOYSA-N

Computed XLogP3 1.1 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

ydrog p 3 3]

Count

Topological Polar Surface Area  51.8 A2 [4]

Formal Charge 0 [5]

Experimental Determination of Critical
Physicochemical Parameters
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While computational predictions are invaluable for high-throughput screening, experimental
determination of key physicochemical properties remains the gold standard for accuracy and
regulatory submission. The following sections detail the rationale and standardized protocols
for measuring the solubility, lipophilicity, and ionization constant of 5-bromo-N-methylpyrazin-
2-amine.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract
and its suitability for intravenous formulation.[6] Poor solubility is a leading cause of failure in
the drug development pipeline. The most reliable method for determining the intrinsic,
thermodynamic solubility of a compound is the Shake-Flask Method.[6][7]

Causality Behind Experimental Choices: This method is designed to achieve a true
thermodynamic equilibrium between the undissolved solid compound and a saturated solution.
[6] Using a buffer system across a physiological pH range (e.g., 1.2, 4.5, 6.8) is crucial because
the ionization state of a molecule like 5-bromo-N-methylpyrazin-2-amine, which contains
basic nitrogen atoms, will change with pH, thereby altering its solubility.[8] Temperature control
at 37 £ 1 °C mimics physiological conditions.[8]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8. Verify the final pH of each buffer at 37
°C.[8]

o Addition of Compound: Add an excess amount of 5-bromo-N-methylpyrazin-2-amine to a
vial containing a known volume of each buffer. The excess solid is necessary to ensure that
a saturated solution is formed.

o Equilibration: Seal the vials and place them in an orbital shaker or rotator within a
temperature-controlled chamber at 37 £ 1 °C. Agitate the samples for a predetermined time
(e.g., 24-72 hours) to reach equilibrium.[6][8]

» Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess
solid settle. Separate the saturated supernatant from the solid residue via centrifugation or
filtration.
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e Quantification: Accurately dilute the supernatant and determine the concentration of the
dissolved compound using a validated analytical method, such as High-Performance Liquid
Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

o pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity

was not exceeded.[8]
Protocol Validation and Troubleshooting:
e Purity: The compound must be of high purity, as impurities can affect solubility.

o Equilibrium: Confirm that equilibrium has been reached by taking measurements at multiple
time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[3]

e Solid State: The crystalline form of the solid can impact solubility. Characterize the solid
phase before and after the experiment to check for any polymorphic transformations.[9]
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Workflow for Shake-Flask Solubility Determination.
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Lipophilicity (LogP): A Predictor of Membrane
Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key factor in its ability to cross biological
membranes, its binding to plasma proteins, and its potential for metabolism. It is quantified by
the partition coefficient (P), typically expressed as its logarithm (LogP).[10] LogP is the ratio of
the concentration of a compound in an organic solvent (commonly n-octanol) to its
concentration in an aqueous phase at equilibrium.[10]

Causality Behind Experimental Choices: The n-octanol/water system is the industry standard
because n-octanol's properties are believed to mimic the lipid bilayer of cell membranes
reasonably well. The shake-flask method, similar to solubility determination, is used to ensure a
true equilibrium partition is achieved.[10] For ionizable compounds like 5-bromo-N-
methylpyrazin-2-amine, it is critical to measure the distribution coefficient (LogD) at a specific
pH (e.g., physiological pH 7.4), as LogD accounts for the partition of all species (ionized and
neutral), whereas LogP refers only to the neutral species.

Experimental Protocol: LogP/LogD Determination

e Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer (e.g., pH 7.4
phosphate buffer) and the buffer with n-octanol by mixing them vigorously and allowing the
phases to separate. This prevents volume changes during the experiment.[11]

o Compound Addition: Prepare a stock solution of 5-bromo-N-methylpyrazin-2-amine in the
pre-saturated aqueous buffer.

o Partitioning: Add a known volume of the stock solution to a vial containing a known volume of
pre-saturated n-octanol.

o Equilibration: Seal the vial and shake gently for a sufficient period (e.g., 1-24 hours) to allow
the compound to partition between the two phases.

¢ Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and
aqueous layers.

¢ Quantification: Carefully sample both the agueous and octanol phases. Determine the
concentration of the compound in each phase using a suitable analytical method like HPLC-
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UV.[11]

o Calculation: Calculate LogP (or LogD at the specific pH) using the formula: LogP =
logio([Concentration in Octanol] / [Concentration in Aqueous]).[10]

Protocol Validation and Troubleshooting:

e Mass Balance: Ensure that the total amount of compound recovered from both phases
matches the initial amount added.

o Emulsion Prevention: Gentle mixing is preferred over vigorous shaking to prevent the
formation of emulsions that can complicate phase separation.

» Detector Linearity: The analytical detector must have a wide linear range to accurately
quantify potentially very different concentrations in the two phases.[11]
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Workflow for LogP/LogD Determination.
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lonization Constant (pKa): The Driver of pH-Dependent
Behavior

The pKa is a measure of the acidity or basicity of a compound. For a nitrogen-containing
heterocycle, the pKa value indicates the pH at which the compound is 50% protonated
(ionized).[2] This parameter is fundamentally important as the ionization state affects solubility,
lipophilicity, receptor binding, and metabolic stability. 5-bromo-N-methylpyrazin-2-amine has
multiple basic nitrogen atoms, and determining their pKa values is key to predicting its behavior
in different biological compartments.

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate and direct
method for pKa determination. It involves monitoring the pH of a solution of the compound as a
strong acid or base titrant is added. The inflection points in the resulting titration curve
correspond to the pKa values. This method directly measures the protonation/deprotonation
events, providing reliable, empirical data.

Experimental Protocol: pKa Determination by Potentiometric Titration

o System Calibration: Calibrate a high-precision pH meter and electrode using at least three
standard buffer solutions (e.g., pH 4, 7, and 10).

o Sample Preparation: Accurately weigh and dissolve a sample of 5-bromo-N-methylpyrazin-
2-amine in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low.
An inert electrolyte (e.g., KCI) is added to maintain constant ionic strength.

« Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g.,
nitrogen) to prevent COz absorption. Titrate the solution with a standardized solution of a
strong acid (e.g., HCI) to determine the basic pKa values.

o Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined
from the pH at the half-equivalence point or by calculating the derivative of the titration curve
to find the inflection points.

Protocol Validation and Troubleshooting:
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o Compound Purity: The sample must be free of acidic or basic impurities that would interfere
with the titration.

 Titrant Standardization: The concentration of the acid or base titrant must be known with high
accuracy.

» Solvent Effects: If a co-solvent is used, the measured pKa will be an apparent pKa (apKa)
and may need to be corrected to obtain the aqueous pKa.
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Conclusion and Forward Outlook
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The physicochemical properties of 5-bromo-N-methylpyrazin-2-amine—its moderate
lipophilicity (XLogP3 = 1.1), significant polar surface area, and capacity for hydrogen bonding—
position it as a promising scaffold for medicinal chemistry. Its basic nitrogens suggest that its
solubility and membrane permeability will be highly pH-dependent, a critical consideration for
formulation and predicting its behavior in the body.

The experimental protocols detailed in this guide provide a robust framework for researchers to
accurately characterize this and similar molecules. By grounding drug discovery efforts in high-
quality, experimentally-derived physicochemical data, scientists can make more informed
decisions, increasing the efficiency of the development process and enhancing the probability
of translating a promising molecule into a viable therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpyrazin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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